2-Hydrazinyl-4-(2-(trifluoromethyl)phenyl)thiazole
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Overview
Description
2-Hydrazinyl-4-(2-(trifluoromethyl)phenyl)thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-4-(2-(trifluoromethyl)phenyl)thiazole typically involves the reaction of 2-(trifluoromethyl)phenyl isothiocyanate with hydrazine hydrate under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-4-(2-(trifluoromethyl)phenyl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include substituted thiazoles, hydrazine derivatives, and various oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Hydrazinyl-4-(2-(trifluoromethyl)phenyl)thiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Industry: Used in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-4-(2-(trifluoromethyl)phenyl)thiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to DNA and proteins, affecting their function.
Pathways Involved: It may inhibit specific enzymes or receptors, leading to altered cellular processes and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydrazino-4-phenylthiazole
- 2-Hydrazinobenzothiazole
- 2-Hydrazinopyridine
- 4-Hydrazinopyridine hydrochloride
- Phenylhydrazine
Uniqueness
2-Hydrazinyl-4-(2-(trifluoromethyl)phenyl)thiazole is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive and potentially more effective in various applications compared to its analogs .
Biological Activity
2-Hydrazinyl-4-(2-(trifluoromethyl)phenyl)thiazole is a compound of significant interest due to its diverse biological activities, including anticancer, antifungal, and antibacterial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by recent research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C10H8F3N3S |
Molecular Weight | 273.25 g/mol |
CAS Number | Not specifically listed in the sources |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cell proliferation and apoptosis. The presence of the hydrazine moiety is believed to enhance its interaction with biological macromolecules.
Anticancer Activity
Research has demonstrated that derivatives of thiazole compounds exhibit potent anticancer properties. For instance, a study evaluated the cytotoxic effects of various thiazole derivatives against human cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The compound this compound was found to exhibit significant antiproliferative activity.
Case Study: Cytotoxicity Assays
In vitro assays revealed that several thiazole derivatives had IC50 values comparable to standard chemotherapeutic agents like cisplatin. For example:
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
This compound | MDA-MB-231 | 5.0 |
This compound | HeLa | 11.0 |
These results indicate that the compound has potential as an effective anticancer agent.
Antifungal Activity
The compound has also shown promising antifungal properties. A study on various thiazole derivatives indicated that those containing hydrazine groups exhibited enhanced activity against Candida albicans. The minimum inhibitory concentration (MIC) values for selected derivatives were notably lower than those for fluconazole, a standard antifungal treatment.
Antifungal Efficacy Data
Compound | MIC (µg/mL) |
---|---|
This compound | 3.9 |
Fluconazole | 15.6 |
This suggests that the hydrazine substitution may improve the compound's ability to penetrate fungal cell membranes effectively.
Antibacterial Activity
Preliminary studies have indicated that thiazole derivatives possess antibacterial properties as well. While specific data on the antibacterial activity of this compound is limited, related compounds have shown effectiveness against various bacterial strains.
Properties
Molecular Formula |
C10H8F3N3S |
---|---|
Molecular Weight |
259.25 g/mol |
IUPAC Name |
[4-[2-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C10H8F3N3S/c11-10(12,13)7-4-2-1-3-6(7)8-5-17-9(15-8)16-14/h1-5H,14H2,(H,15,16) |
InChI Key |
UWBZBEYVKOTSBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)NN)C(F)(F)F |
Origin of Product |
United States |
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